2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide
Description
This compound features a benzamide moiety linked via a phenyl group to a 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core. The thiazolo[3,2-a]pyrimidine system is a bicyclic heterocycle with sulfur and nitrogen atoms, contributing to its electronic and steric properties. The methyl substituents on the benzamide and thiazolopyrimidine rings likely enhance lipophilicity, influencing bioavailability and target binding. Its synthesis likely follows amide coupling protocols using reagents like HATU and DIEA, as seen in analogous compounds .
Properties
IUPAC Name |
2-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-3-4-9-17(13)20(26)23-16-8-5-7-15(11-16)18-12-27-21-22-14(2)10-19(25)24(18)21/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQHOXWUYJBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=CC(=O)N34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors. For example, a reaction between 2-aminothiazole and a suitable diketone under acidic conditions can yield the thiazolopyrimidine ring.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the substituted thiazolopyrimidine with 2-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch Processing: Utilizing large reactors to perform each step sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring, potentially yielding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated compounds, amines, and organometallic reagents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.
Medicine
Therapeutic Agents: Explored for its potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analog: 2,3-Difluoro-N-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide (28a)
- Core Structure : Shares the thiazolo[3,2-a]pyrimidine system but replaces the phenyl linker with a methylene group.
- Substituents : Difluoro substitution on the benzamide vs. methyl in the target compound. Fluorine’s electron-withdrawing effects may enhance metabolic stability but reduce solubility compared to the methyl group.
Thiadiazolo[3,2-a]pyrimidine Derivatives
- Core Modification : Replaces the thiazolo sulfur with a nitrogen atom, forming a thiadiazolo ring.
- Electronic Effects : The additional nitrogen increases hydrogen-bonding capacity, as described in graph set analysis . This could enhance crystallinity or receptor interactions.
- Synthetic Routes : Similar coupling methods (e.g., amines with ethyl carboxylate intermediates) but yield distinct solubility profiles due to altered polarity .
Pesticide-Related Benzamides (e.g., Mepronil)
- Functional Groups : Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) lacks the thiazolopyrimidine core, instead featuring an isopropoxy group.
Imidazo[1,2-a]pyrimidine and Pyrrolo[3,2-D]pyrimidine Derivatives
- Pyrrolo systems introduce additional hydrogen-bond donors/acceptors.
- Pharmacokinetics : These modifications may alter absorption and metabolism compared to the thiazolo core, which balances lipophilicity and polarity .
Key Comparative Data Table
Research Findings and Implications
- Synthesis : The target compound’s phenyl linker may complicate purification compared to methylene-linked analogs but could stabilize π-π stacking interactions in crystal lattices, as inferred from SHELX/ORTEP-based crystallography tools .
- Hydrogen Bonding : The thiazolo core’s sulfur and carbonyl groups participate in hydrogen-bond networks, critical for molecular recognition. Thiadiazolo derivatives may exhibit stronger interactions due to additional nitrogen .
- Druglikeness : The methyl groups enhance lipophilicity (clogP ~3.5 predicted), whereas fluorine substituents in analogs like 28a improve metabolic stability but may require formulation adjustments.
Biological Activity
The compound 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a thiazolo[3,2-a]pyrimidine derivative, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.38 g/mol |
| CAS Number | 955769-39-8 |
| Solubility | Soluble in DMSO |
The biological activity of thiazolo[3,2-a]pyrimidine derivatives often involves their interaction with various molecular targets. For instance, compounds in this class have been shown to inhibit key enzymes and receptors involved in cancer progression and microbial resistance.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial in cancer cell proliferation. For example, it has been suggested that thiazolo derivatives can inhibit RNase H, which is relevant in HIV therapy .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.
Biological Activity Studies
Recent research has explored the biological activities of thiazolo[3,2-a]pyrimidine derivatives, including our compound of interest. Below are summarized findings from key studies:
Anticancer Activity
A study evaluated the cytotoxic effects of similar thiazolo compounds on various cancer cell lines. The results indicated:
- IC50 Values : The IC50 values for related compounds were found to be less than that of doxorubicin, a standard chemotherapy drug, demonstrating significant potency against cancer cell lines such as Jurkat (leukemia) and HT-29 (colon cancer) .
Antimicrobial Activity
Thiazolo derivatives have also been assessed for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Compounds showed effective inhibition against Gram-positive bacteria with MIC values around 31.25 µg/mL .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications at specific positions on the thiazolo ring significantly influence biological activity:
- Substituents : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
- Hydrophobic Interactions : Hydrophobic interactions with target proteins are critical for binding affinity and subsequent biological activity.
Case Studies
-
Case Study on Antiproliferative Activity :
- A series of thiazolo derivatives were synthesized and tested for antiproliferative activity. The most active compound demonstrated a strong correlation between structural modifications and increased potency against various cancer cell lines.
-
Case Study on Antimicrobial Efficacy :
- A comparative study highlighted the antimicrobial efficacy of several thiazolo derivatives against common pathogens, showing that modifications in the thiazole core significantly improved activity profiles.
Q & A
Basic: What are the common synthetic routes for preparing 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Benzylidene derivatives of thiazolo[3,2-a]pyrimidine cores are formed using aldehydes or ketones under reflux conditions. For example, ethyl 7-methyl-3-oxo-5-phenyl derivatives are synthesized by reacting thiazolo[3,2-a]pyrimidine intermediates with substituted benzaldehydes in ethanol or DMF .
- Amide coupling : The benzamide moiety is introduced via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) or catalytic methods. N-(3-acetylphenyl) derivatives are formed by reacting carboxylic acids with amines under inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMF/water) is used to isolate pure products .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Methodological Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for condensation steps, while ethanol or THF is preferred for milder conditions .
- Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) accelerate benzylidene formation, reducing side products .
- Temperature control : Reflux conditions (80–100°C) are critical for cyclization steps, but lower temperatures (room temperature) prevent decomposition in sensitive intermediates .
- Monitoring : Real-time reaction tracking via TLC (mobile phase: chloroform/methanol 9:1) or HPLC ensures intermediate stability and purity .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- X-ray diffraction : Single-crystal XRD (e.g., Bruker D8 Venture) resolves bond lengths (C–C: ~1.50 Å) and dihedral angles, confirming spatial arrangement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 432.12) .
Advanced: How can structural data contradictions (e.g., bond length discrepancies) be resolved during crystallographic analysis?
Methodological Answer:
- Refinement software : Use SHELXL for iterative refinement, adjusting thermal parameters and hydrogen bonding networks to minimize R-factors (<0.05) .
- Validation tools : PLATON or Mercury analyze geometric outliers (e.g., unusual torsion angles) and intermolecular interactions (e.g., π-π stacking distances ~3.6 Å) .
- Comparative analysis : Cross-reference with structurally analogous thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl 7-methyl-3-oxo-5-phenyl variants) to identify systematic errors .
Basic: What preliminary assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., PI3K) using fluorescence-based assays (IC₅₀ values reported in µM ranges) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potency (EC₅₀ ~10–50 µM) .
- Binding studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., KD ~100 nM) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to improve binding affinity (ΔΔG ~2 kcal/mol) .
- Scaffold hopping : Replace the thiazolo[3,2-a]pyrimidine core with pyrrolo[3,2-d]pyrimidine to modulate solubility and metabolic stability .
- Computational modeling : DFT calculations (Gaussian 09) predict frontier orbitals (HOMO-LUMO gaps ~4 eV) and reactive sites for functionalization .
Basic: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Polymorphism : Slow evaporation (pentane/ether) or diffusion methods yield stable monoclinic crystals (space group P2₁/c) .
- Hydrogen bonding : Solvent choice (e.g., DMF vs. ethanol) influences packing motifs; DMF promotes C–H···O interactions (2.8–3.2 Å) .
- Twinned crystals : Use SADABS for absorption correction and SHELXD for phase determination in twinned datasets .
Advanced: How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled during structural elucidation?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves conformational flexibility (e.g., rotamers) not captured in XRD .
- Complementary techniques : Pair solid-state (XRD) and solution-state (NOESY) data to identify solvent-induced structural changes .
- Quantum mechanics : DFT-optimized geometries (B3LYP/6-31G*) predict NMR chemical shifts, validating experimental assignments .
Advanced: What mechanistic insights explain the regioselectivity of cyclization reactions in thiazolo[3,2-a]pyrimidine synthesis?
Methodological Answer:
- Nucleophilic attack : The thiazole sulfur preferentially attacks the α-carbon of the carbonyl group, driven by electron-deficient pyrimidine rings .
- Steric effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) direct cyclization to the less hindered position .
- Acid/base mediation : Protonation of intermediates (e.g., by pyridine) stabilizes transition states, favoring 5- over 7-membered ring formation .
Basic: What purification strategies are recommended for lab-scale synthesis of this compound?
Methodological Answer:
- Chromatography : Use silica gel columns with gradient elution (hexane → ethyl acetate) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane for amides) to maximize crystal purity (>98%) .
- Centrifugation : Remove insoluble byproducts (e.g., unreacted starting materials) via high-speed centrifugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
